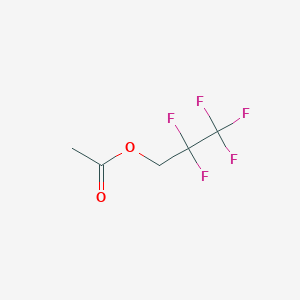

2,2,3,3,3-Pentafluoropropyl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,3-pentafluoropropyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F5O2/c1-3(11)12-2-4(6,7)5(8,9)10/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGXWWKJBLFEJLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650447 | |

| Record name | 2,2,3,3,3-Pentafluoropropyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031928-86-5 | |

| Record name | 2,2,3,3,3-Pentafluoropropyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2,3,3,3 Pentafluoropropyl Acetate

Established Esterification Pathways for Fluorinated Alcohols

The most direct and conventional method for synthesizing 2,2,3,3,3-pentafluoropropyl acetate (B1210297) is through the esterification of 2,2,3,3,3-pentafluoro-1-propanol. nih.govsigmaaldrich.com This process typically involves the reaction of the fluorinated alcohol with an acetylating agent, such as acetic acid or acetic anhydride (B1165640).

One common approach is the Fischer-Speier esterification, which involves reacting the alcohol with acetic acid in the presence of a strong acid catalyst, like sulfuric acid. The reaction is a reversible process where the equilibrium can be shifted toward the product ester by removing water as it is formed. A similar study on the esterification of 2,2,3,3,4,4,4-heptafluorobutan-1-ol with acetic acid demonstrated that parameters such as temperature, catalyst concentration, and the initial molar ratio of reactants significantly affect the chemical equilibrium and reaction kinetics. nih.gov The process for 2,2,3,3,3-pentafluoropropyl acetate follows a comparable mechanism, where the protonated acetic acid is attacked by the nucleophilic oxygen of the fluorinated alcohol. youtube.com

Alternatively, acetic anhydride can be used as the acetylating agent, often with a catalyst or under conditions that drive the reaction to completion. This method is generally faster and not reversible, as the byproduct is acetic acid rather than water.

Table 1: Comparison of Esterification Reagents for 2,2,3,3,3-Pentafluoropropanol

| Acetylating Agent | Catalyst/Conditions | Byproduct | Reversibility |

|---|---|---|---|

| Acetic Acid | Strong Acid (e.g., H₂SO₄), Heat | Water | Reversible |

Novel Fluorination and Fluoroalkylation Strategies for Analogous Structures

While direct esterification is standard, modern synthetic methods applied to analogous structures suggest alternative, albeit more complex, routes. These strategies involve introducing the fluorine atoms or the fluoroalkyl group at a later stage of the synthesis.

Electrophilic Fluorination Approaches

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile, such as an enol or enolate, with an electrophilic fluorine source. wikipedia.org For a structure analogous to the target compound, one could envision the synthesis starting from a non-fluorinated precursor like propyl acetate. ccpgp.com The enolate of propyl acetate could then be reacted with an N-F electrophilic fluorinating reagent.

Common reagents for this purpose include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgmdpi.com These reagents contain a nitrogen-fluorine bond, which delivers an electrophilic fluorine atom. wikipedia.org Research on the fluorination of steroid enol acetates has demonstrated the feasibility of using various N-F reagents to introduce fluorine adjacent to an ester group. nih.gov The reaction mechanism is thought to proceed via either an SN2 or a single-electron transfer (SET) pathway. wikipedia.org While effective for creating α-fluoroesters, achieving the specific 2,2,3,3,3-pentafluoro substitution pattern on the propyl group of an acetate ester via this method would be a multi-step and challenging process. nih.govacsgcipr.org

Nucleophilic Fluorination Approaches

Nucleophilic fluorination offers another pathway where a leaving group is displaced by a fluoride (B91410) ion. This approach would involve starting with a poly-halogenated or sulfonate-activated propyl acetate. For instance, a precursor like 2,2,3,3,3-pentachloropropyl acetate could theoretically be subjected to a halogen exchange (Halex) reaction using a nucleophilic fluoride source like potassium fluoride (KF) or cesium fluoride (CsF). organic-chemistry.org

Studies on the nucleophilic fluorination of substituted picolinate (B1231196) esters have shown that additives such as tetraphenylphosphonium (B101447) chloride can promote the reaction when using KF. acs.org The choice of fluoride source and reaction conditions is critical, as early reagents were often limited by poor solubility in organic solvents. acs.org Modern methods utilize reagents like anhydrous tetramethylammonium (B1211777) fluoride (Me₄NF) or combinations of KF with phase-transfer catalysts to achieve high yields under milder conditions. nih.gov Transition metal-catalyzed nucleophilic fluorinations, for example using palladium or iridium, have also been developed for substrates like allylic esters. rsc.org

Radical Fluoroalkylation Techniques

Radical fluoroalkylation involves the addition of a fluoroalkyl radical to a substrate. A novel organophotoredox/DABCO catalytic system has been developed for the fluoroalkylation of activated allylic acetates. nih.gov This method proceeds via a radical-radical coupling mechanism under mild conditions. While this specific example applies to allylic systems, it highlights the potential for radical methods in C-F bond formation on ester-containing molecules.

Another approach involves the generation of perfluoroalkyl radicals from sources like perfluoroalkyl iodides. nih.gov These radicals can then add to unsaturated bonds. For instance, a perfluoropropyl radical could potentially be added across a C=C bond in a precursor like allyl acetate, followed by further transformations to yield the target saturated ester.

Building-Block Synthesis Utilizing Perfluoropropyl Moieties

An alternative synthetic strategy involves using a pre-formed perfluoropropyl group as a building block. Perfluoropropyl iodide (n-C₃F₇I) is a common reagent for this purpose. researchgate.netchemicalbook.com This reagent can be used to introduce the heptafluoropropyl group via radical addition reactions to alkenes or alkynes. nih.govresearchgate.net For example, the reaction of n-C₃F₇I with an alkene can be initiated by peroxides or light to generate the C₃F₇ radical, which then adds to the double bond. researchgate.net

To synthesize this compound, a more tailored building block would be required, such as 2,2,3,3,3-pentafluoropropyl iodide. This could potentially be added to a vinyl acetate equivalent under radical conditions. The development of hypervalent iodine reagents, such as the PFPI reagent for isoperfluoropropylation, demonstrates the ongoing innovation in creating powerful fluoroalkylation agents that can function under various conditions, including photoredox catalysis. nih.gov

Catalytic Methodologies in Fluorinated Ester Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering routes to improved efficiency, selectivity, and sustainability. rsc.org In the context of this compound synthesis, catalysis can be applied to both the esterification step and the fluorination processes.

For the esterification of 2,2,3,3,3-pentafluoropropanol, solid acid catalysts can be used in place of homogeneous catalysts like sulfuric acid, simplifying product purification. As seen in the synthesis of 2,2,3,3,4,4,4-heptafluorobutyl acetate, acidic catalysts are essential for achieving reasonable reaction rates. nih.gov

In more novel fluorination routes, various catalytic systems are employed:

Organocatalysis : Chiral isothiourea catalysts have been used for the highly enantioselective α-fluorination of carboxylic acids and their derivatives using NFSI. mdpi.com

Photoredox Catalysis : As mentioned, organophotoredox systems can enable the fluoroalkylation of allylic acetates. nih.gov Similarly, photocatalysis can be used to activate C-F bonds in fluorinated esters for further transformations. acs.org

Transition Metal Catalysis : Palladium and copper catalysts have been used in synergistic catalysis for the coupling of α-fluorinated esters with other molecules. nih.gov Transition metals are also central to many nucleophilic fluorination reactions, facilitating the activation of substrates toward fluoride displacement. rsc.org

Table 2: Overview of Catalytic Approaches in Fluorinated Ester Synthesis

| Catalytic Strategy | Reaction Type | Example Catalyst(s) | Substrate Type |

|---|---|---|---|

| Acid Catalysis | Esterification | H₂SO₄, Solid Acids | Fluorinated Alcohols |

| Organocatalysis | Electrophilic Fluorination | Chiral Isothiourea | Carboxylic Acids/Esters |

| Photoredox Catalysis | Radical Fluoroalkylation | Xanthone, DABCO | Allylic Acetates |

Transition Metal-Catalyzed Transformations

Transition metal Lewis acids have been shown to be effective catalysts for the esterification of alcohols with carboxylic acids. For instance, a study on the esterification of β-citronellol with acetic acid demonstrated the catalytic activity of various metal nitrates. rsc.org The efficiency of these catalysts was found to be directly related to the ability of the metal cation to generate protons from acetic acid, thereby activating the carbonyl group for nucleophilic attack by the alcohol. rsc.org

A comparative study of different metal Lewis acids in the esterification of β-citronellyl acetate revealed the following trend in catalytic activity:

| Metal Nitrate (B79036) Catalyst | Conversion (%) | Selectivity to Ester (%) |

| Fe(NO₃)₃ | ~80 | ~70 |

| Al(NO₃)₃ | High | High |

| Cu(NO₃)₂ | Moderate | Moderate |

| Ni(NO₃)₂ | Moderate | Moderate |

| Zn(NO₃)₂ | Lower | Lower |

| Mn(NO₃)₂ | Lower | Lower |

| Co(NO₃)₂ | Lower | Lower |

| LiNO₃ | Very Low | Very Low |

| Data sourced from a study on the esterification of β-citronellol. rsc.org |

This data suggests that strong Lewis acids like iron(III) nitrate and aluminum(III) nitrate could potentially be effective catalysts for the esterification of 2,2,3,3,3-pentafluoropropanol with acetic acid. rsc.org The reaction would likely proceed via the activation of the acetic acid by the metal catalyst, followed by nucleophilic attack from the hydroxyl group of the fluorinated alcohol.

Furthermore, metal triflates, such as aluminum triflate (Al(OTf)₃), have been successfully employed in the transesterification of oils with various alcohols, including primary and secondary ones, achieving high conversions. itb.ac.id This indicates their potential utility in the transesterification of a simple ester with 2,2,3,3,3-pentafluoropropanol to yield the desired product.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives for a wide range of transformations, including esterifications. For a less nucleophilic alcohol like 2,2,3,3,3-pentafluoropropanol, specific organocatalysts that can enhance the nucleophilicity of the alcohol or activate the acetylating agent are of particular interest.

4-Dimethylaminopyridine (DMAP) and its Derivatives:

4-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst for acylation reactions. bdmaee.netwikipedia.org Its catalytic cycle involves the formation of a highly reactive N-acylpyridinium intermediate with the acetylating agent (e.g., acetic anhydride). This intermediate is then readily attacked by the alcohol, even sterically hindered or less nucleophilic ones, to form the ester and regenerate the catalyst. bdmaee.netwikipedia.org

| Advantages of DMAP Catalysis |

| Dramatically accelerates esterification reactions. bdmaee.net |

| Allows reactions to proceed under mild conditions. bdmaee.net |

| Effective for a broad range of alcohols and carboxylic acids, including hindered substrates. bdmaee.net |

| This table summarizes the key benefits of using DMAP as an esterification catalyst. bdmaee.net |

Given its broad substrate scope, DMAP is a strong candidate for catalyzing the acetylation of 2,2,3,3,3-pentafluoropropanol with acetic anhydride.

N-Heterocyclic Carbenes (NHCs):

N-Heterocyclic carbenes (NHCs) are another class of versatile organocatalysts. They have been shown to catalyze the chemoselective acylation of alcohols in the presence of amines. rsc.org DFT calculations have revealed that NHCs can activate alcohols through the formation of a strong hydrogen bond, thereby increasing the alcohol's nucleophilicity. rsc.org This activation mechanism would be particularly beneficial for a less reactive alcohol like 2,2,3,3,3-pentafluoropropanol. NHCs can also be used for the direct oxidative esterification of aldehydes with alcohols. rsc.org

Brønsted Acids:

Bifunctional organocatalysts that combine a Brønsted acid and a Lewis base on a single scaffold have been developed for various asymmetric reactions. organic-chemistry.org While direct applications to the esterification of fluorinated alcohols are not prominent, the principle of cooperative catalysis is relevant. A Brønsted acid can activate the carbonyl of the acetylating agent, while a Lewis base can deprotonate the alcohol, increasing its nucleophilicity. Phosphinic acid, for instance, has been shown to act as a bifunctional catalyst in the intramolecular substitution of hydroxyl groups. nih.gov This suggests that appropriately designed Brønsted acid organocatalysts could facilitate the esterification of 2,2,3,3,3-pentafluoropropanol.

Reactivity and Mechanistic Investigations of 2,2,3,3,3 Pentafluoropropyl Acetate

Chemical Reactivity of the Perfluoropropyl Moiety

The perfluoropropyl group (CF3CF2CH2-) is characterized by the high thermodynamic stability of its carbon-fluorine bonds. This inherent stability makes the perfluorinated chain relatively inert under many conditions.

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, and as such, its activation presents a considerable challenge. Specific studies focusing on the C-F bond activation of 2,2,3,3,3-pentafluoropropyl acetate (B1210297) are not extensively documented in the literature. However, general principles of perfluoroalkyl C-F bond activation can be considered. These strategies typically require potent reagents or energetic conditions, such as strong reducing agents, to overcome the high bond dissociation energy. The presence of the ester group, while electron-withdrawing, does not typically provide a direct pathway for the activation of the C-F bonds on the perfluorinated chain under standard organic synthesis conditions.

Research directly investigating the stereoselectivity of reactions involving the perfluoropropyl moiety of 2,2,3,3,3-pentafluoropropyl acetate is limited. However, the principles of stereoselective synthesis of fluorinated compounds can be discussed by analogy. In reactions where a stereocenter is created adjacent to a fluorinated group, the steric bulk and strong electronic effects of the perfluoroalkyl chain can influence the stereochemical outcome. For instance, in the asymmetric synthesis of other fluorinated molecules, chiral catalysts have been employed to control the stereochemistry of reactions such as fluorination, alkylation, and cycloaddition, often achieving high levels of enantioselectivity and diastereoselectivity. nih.govacs.orgacs.org The specific influence of the CH2CF2CF3 group on the stereoselectivity of reactions at the acetate carbonyl or alpha-carbon would be an area for further investigation.

Ester Functional Group Transformations

The ester group in this compound is the more reactive site of the molecule under typical laboratory conditions. The primary reactions of the ester functional group are hydrolysis and transesterification.

Hydrolysis: The hydrolysis of this compound to yield acetic acid and 2,2,3,3,3-pentafluoropropanol is a key transformation. The rate of this hydrolysis is significantly influenced by the electron-withdrawing nature of the pentafluoropropyl group. This effect is analogous to that observed in other fluorinated esters, where the presence of fluorine atoms on the alcohol moiety accelerates the rate of hydrolysis compared to their non-fluorinated counterparts. nih.govresearchgate.net The reaction can be catalyzed by both acids and bases. Under basic conditions, the reaction proceeds via nucleophilic acyl substitution, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon.

Transesterification: This process involves the reaction of this compound with another alcohol in the presence of a catalyst to form a new ester and 2,2,3,3,3-pentafluoropropanol. This equilibrium reaction can be driven to completion by removing one of the products, typically the more volatile alcohol or ester. Catalysts for transesterification can be acidic (e.g., sulfuric acid, p-toluenesulfonic acid) or basic (e.g., sodium methoxide). The general mechanism for acid-catalyzed transesterification involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the incoming alcohol.

A summary of representative ester transformations is presented in the table below.

| Transformation | Reactants | Products | Conditions |

| Hydrolysis | This compound, Water | Acetic acid, 2,2,3,3,3-Pentafluoropropanol | Acid or base catalysis |

| Transesterification | This compound, Alcohol (R-OH) | New ester (R-acetate), 2,2,3,3,3-Pentafluoropropanol | Acid or base catalysis |

Elucidation of Reaction Mechanisms in Organic Transformations

The elucidation of reaction mechanisms for transformations involving this compound primarily focuses on the reactions of the ester group. For ester hydrolysis, a key mechanistic question is whether the reaction proceeds via acyl-oxygen cleavage or alkyl-oxygen cleavage. Studies on analogous esters, including those with fluorinated moieties, have provided strong evidence for the acyl-oxygen cleavage pathway under both acidic and basic conditions. nih.gov This is supported by isotopic labeling studies, where the reaction is carried out in water labeled with 18O. The incorporation of the isotope into the resulting carboxylic acid, and not the alcohol, confirms that the bond between the carbonyl carbon and the oxygen of the alcohol moiety is the one that is broken.

The transition states for these reactions are also of interest. For base-catalyzed hydrolysis, a tetrahedral intermediate is formed upon attack of the hydroxide ion. The rate-determining step is typically the formation or breakdown of this intermediate. For acid-catalyzed hydrolysis, the reaction proceeds through a protonated intermediate, which is more susceptible to nucleophilic attack by water.

Stability Under Diverse Chemical Conditions

The stability of this compound is a function of the resilience of its perfluoropropyl group and the reactivity of its ester linkage.

The perfluoropropyl moiety is exceptionally stable due to the strength of the C-F bonds and is resistant to degradation under a wide range of chemical conditions, including exposure to many oxidizing and reducing agents.

The ester group, however, is susceptible to hydrolysis, particularly under basic or strongly acidic conditions. nih.gov The rate of hydrolysis is pH-dependent, being slowest in neutral or slightly acidic aqueous solutions and increasing significantly in basic media. The electron-withdrawing effect of the pentafluoropropyl group enhances the electrophilicity of the carbonyl carbon, making it more prone to nucleophilic attack and thus decreasing its stability towards hydrolysis compared to non-fluorinated alkyl acetates. researchgate.net

The table below summarizes the stability of this compound under various conditions.

| Condition | Stability of Perfluoropropyl Group | Stability of Ester Group |

| Neutral aqueous solution | High | Moderate; slow hydrolysis may occur over time |

| Acidic aqueous solution | High | Low; subject to acid-catalyzed hydrolysis |

| Basic aqueous solution | High | Low; subject to rapid base-catalyzed hydrolysis |

| Common organic solvents | High | High, in the absence of nucleophiles or strong acids/bases |

| Oxidizing agents | High | Generally stable |

| Reducing agents (mild) | High | Generally stable |

Computational and Theoretical Chemistry Studies of 2,2,3,3,3 Pentafluoropropyl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of 2,2,3,3,3-pentafluoropropyl acetate (B1210297). These methods model the molecule's electron distribution, orbital energies, and other quantum mechanical properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. aps.org It is particularly well-suited for molecules like 2,2,3,3,3-pentafluoropropyl acetate due to its balance of accuracy and computational cost.

DFT calculations can determine various properties of the molecule, such as its optimized geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. The presence of five fluorine atoms is expected to significantly lower the LUMO energy, making the molecule more susceptible to nucleophilic attack at the carbonyl carbon.

The calculated electrostatic potential surface would likely show a significant polarization due to the highly electronegative fluorine atoms, creating a strong dipole moment. This has implications for the molecule's intermolecular interactions and its behavior as a solvent or solute.

Table 1: Predicted Electronic Properties from DFT (Analogous Systems)

| Property | Expected Trend for this compound | Rationale based on Analogous Fluorinated Esters |

|---|---|---|

| HOMO-LUMO Gap | Lower compared to non-fluorinated analogues | Electron-withdrawing fluorine atoms stabilize the LUMO. |

| Dipole Moment | Significantly high | Strong C-F bond dipoles and polarization of the ester group. |

Ab initio methods are quantum chemistry methods based on first principles, without the use of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate results for electronic structure and properties. For a molecule of this size, MP2 and Coupled Cluster calculations would offer a more precise description of electron correlation effects, which are important for accurately predicting reaction barriers and interaction energies. These methods would be particularly useful for benchmarking the results obtained from more cost-effective DFT calculations.

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into solvation and intermolecular interactions. nih.gov For this compound, MD simulations can model its behavior in various solvents and its interactions with other molecules.

In aqueous solutions, the simulations would likely reveal the formation of specific hydration shells around the polar ester group, while the fluorinated alkyl chain would exhibit hydrophobic behavior. nih.govuchicago.edu The aggregation behavior of this compound in solution can also be investigated, which is crucial for understanding its physical properties and its role in various applications. nih.gov The simulations can quantify properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Table 2: Expected Intermolecular Interaction Parameters from MD Simulations

| Interaction Type | Key Contributing Atoms/Groups | Expected Significance |

|---|---|---|

| Hydrogen Bonding | Ester oxygen atoms with hydrogen-bond donors | Moderate, depending on the solvent. |

| Dipole-Dipole | Polar ester group and C-F bonds | Strong, contributing to bulk properties. |

Theoretical Elucidation of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. For this compound, this is particularly valuable for understanding its hydrolysis, transesterification, and other characteristic reactions of esters.

Theoretical studies on analogous fluorinated compounds suggest that the reaction mechanisms can be significantly influenced by the presence of fluorine atoms. acs.orgmdpi.com For instance, in the hydrolysis of this compound, computational methods can model the approach of a water molecule or hydroxide (B78521) ion to the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the pentafluoropropoxy group. The calculated energy barriers for these steps would provide quantitative information about the reaction rates. The electron-withdrawing nature of the pentafluoropropyl group is expected to stabilize the transition state of nucleophilic acyl substitution, potentially accelerating the reaction compared to non-fluorinated acetates.

Structure-Reactivity Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its reactivity or activity. acs.orgnih.gov For a series of fluorinated esters, including this compound, QSAR models can be developed to predict properties such as reaction rate constants or biological activity based on calculated molecular descriptors.

Relevant descriptors for this compound would include electronic parameters (e.g., HOMO/LUMO energies, partial charges), steric parameters (e.g., molecular volume, surface area), and hydrophobic parameters (e.g., logP). By correlating these descriptors with experimentally determined reactivity data for a set of related compounds, a predictive model can be built. Such models are valuable for screening new compounds and for understanding the key structural features that govern reactivity. rsc.orgaftonchemical.com The Hammett equation, which relates reaction rates and equilibrium constants for reactions involving substituted aromatic compounds, provides a conceptual basis for understanding how the electronic effects of the pentafluoropropyl group influence reactivity. wikipedia.org

Table 3: Relevant Molecular Descriptors for QSAR Modeling

| Descriptor Class | Example Descriptors for this compound | Predicted Influence on Reactivity |

|---|---|---|

| Electronic | LUMO Energy, Atomic Charges on Carbonyl Carbon | Lower LUMO energy and more positive charge on the carbonyl carbon are expected to increase reactivity towards nucleophiles. |

| Steric | Molecular Volume, Sterimol Parameters | The bulky pentafluoropropyl group may sterically hinder the approach of reactants. |

Advanced Analytical Characterization Techniques for 2,2,3,3,3 Pentafluoropropyl Acetate

Spectroscopic Analysis

Spectroscopic techniques are fundamental in the characterization of 2,2,3,3,3-Pentafluoropropyl acetate (B1210297), offering insights into its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of 2,2,3,3,3-Pentafluoropropyl acetate by mapping the chemical environments of its hydrogen, carbon, and fluorine nuclei.

¹H NMR: In ¹H NMR spectroscopy, the protons of the acetate methyl group and the methylene (B1212753) group adjacent to the ester oxygen are observed. The methyl protons typically appear as a singlet, while the methylene protons exhibit splitting due to coupling with the adjacent fluorine atoms.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. libretexts.org Each unique carbon atom gives a distinct signal, allowing for the confirmation of the carbon skeleton. libretexts.orgpressbooks.pub The chemical shifts are influenced by the electronegativity of neighboring atoms, with carbons bonded to oxygen and fluorine appearing at lower fields. libretexts.org

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion. wikipedia.org For this compound, the spectrum reveals distinct signals for the CF₂ and CF₃ groups, with their chemical shifts and coupling patterns providing unambiguous structural confirmation. The ¹⁹F nucleus is highly responsive to its local electronic environment, making ¹⁹F NMR a sensitive probe for structural integrity. wikipedia.orgbiophysics.org

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~2.1 | Singlet | CH₃ (Acetate) |

| ¹H | ~4.6 | Triplet | OCH₂ |

| ¹³C | ~20 | Singlet | CH₃ (Acetate) |

| ¹³C | ~60 (triplet) | Triplet | OCH₂ |

| ¹³C | ~118 (quartet) | Quartet | CF₃ |

| ¹³C | ~169 | Singlet | C=O |

| ¹⁹F | ~ -81 | Singlet | CF₃ |

| ¹⁹F | ~ -125 | Singlet | CF₂ |

Interactive Data Table: Typical NMR Data for this compound

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays strong absorption bands corresponding to the C=O stretching of the ester group, typically around 1750 cm⁻¹. Other characteristic peaks include C-O stretching and the vibrations associated with the C-F bonds in the pentafluoropropyl group.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The C-C backbone and symmetric C-F stretching modes can be observed, offering a more complete vibrational profile of the molecule.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O Stretch (Ester) | ~1750 |

| C-F Stretch | ~1100-1400 |

| C-O Stretch | ~1000-1300 |

Interactive Data Table: Key Vibrational Frequencies for this compound

Mass Spectrometry (MS) for Molecular Structure Elucidation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of this compound and its fragments. nih.gov This technique is invaluable for confirming the molecular identity and for differentiating between compounds with the same nominal mass. rsc.org

Hyphenated techniques that couple chromatography with mass spectrometry are essential for the analysis of complex mixtures and for providing definitive identification of individual components.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of volatile compounds like this compound. innovareacademics.in The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides a mass spectrum for identification. coresta.orgjmaterenvironsci.com Derivatization techniques, such as trifluoroacetylation, can be employed to enhance the volatility and chromatographic properties of related compounds for GC-MS analysis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. nih.gov While this compound is amenable to GC-MS, LC-MS can be used for the analysis of related compounds or formulations. sielc.com

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for its purification and the assessment of its purity.

Gas Chromatography (GC): Gas chromatography is a primary method for assessing the purity of volatile compounds. For this compound, a GC analysis can quantify its percentage purity and detect any volatile impurities.

Gas Chromatography (GC)

Gas chromatography is a primary technique for the analysis of volatile compounds like this compound. Its high resolving power and sensitivity make it ideal for separating the target analyte from a complex mixture of impurities or other components.

Detailed Research Findings: In GC analysis, the selection of the stationary phase is critical for achieving optimal separation. For fluorinated compounds, columns such as those with an alumina-based stationary phase (Al₂O₃) or other specialized capillary columns are often employed to effectively separate various fluorinated hydrocarbons, including alkanes, alkenes, and alkynes. google.com The method's conditions, including carrier gas flow rate, split ratio, and temperature programming, are optimized to ensure sharp peaks and good resolution. google.com For instance, a typical temperature program might involve holding an initial temperature before ramping up to a final temperature to elute all compounds of interest. google.com

Coupling GC with a mass spectrometer (GC-MS) provides definitive identification of the separated components based on their mass spectra. nih.govfrontiersin.org This is particularly useful for confirming the identity of this compound and for the structural elucidation of any unknown impurities. nih.govfrontiersin.org The use of derivatization agents, such as pentafluoropropionic anhydride (B1165640) (PFPA), can also be employed in GC-MS analysis to enhance the volatility and detectability of certain analytes, although this is more common for compounds with active hydrogens like amines and alcohols. nih.gov

Table 1: Illustrative GC Parameters for Analysis of Fluorinated Propene Impurities

| Parameter | Value/Range |

|---|---|

| Chromatographic Column | Al₂O₃ Capillary Column (30-120m x 200-530µm) |

| Sample Size | 0.2 - 2.0 mL |

| Carrier Gas Flow | 1.0 - 5.0 mL/min |

| Split Ratio | 5:1 - 80:1 |

| Column Temperature Program | Initial 80-150°C (hold 5-20 min), ramp 2-25°C/min to 100-220°C (hold 2-15 min) |

This table is based on parameters for analyzing impurities in related fluorinated compounds and illustrates typical conditions. google.com

High-Performance Liquid Chromatography (HPLC)

While GC is often preferred for volatile esters, High-Performance Liquid Chromatography (HPLC) serves as a powerful alternative, particularly for non-volatile impurities or when derivatization is desirable. basicmedicalkey.com HPLC is a cornerstone of pharmaceutical analysis for quantifying drugs and their degradation products. basicmedicalkey.com

Detailed Research Findings: Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of compounds with some degree of hydrophobicity. researchgate.net For fluorinated compounds, specialized stationary phases, such as pentafluorophenyl (PFP) phases, can offer unique selectivity compared to standard C8 or C18 columns. researchgate.netcsic.es These PFP phases can provide enhanced retention and separation for organofluorine compounds. researchgate.net The mobile phase, typically a mixture of water with an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve the desired retention time and separation. basicmedicalkey.com

The combination of HPLC with tandem mass spectrometry (HPLC-MS/MS) offers very low detection limits, reaching into the parts-per-quadrillion (pg/L) range for some fluorinated compounds in water. nih.gov This level of sensitivity is crucial for environmental monitoring and trace analysis. nih.gov For compounds that are not UV-active, derivatization with a fluorescent tag can be employed to enable detection by a fluorescence detector, a technique that has been successfully used for perfluorinated carboxylic acids. nih.gov

Table 2: HPLC Column Characteristics and Applications

| Stationary Phase | Key Characteristics | Typical Analytes |

|---|---|---|

| C18 (Octadecylsilyl) | Highly hydrophobic, industry standard for reversed-phase. basicmedicalkey.com | Wide range of neutral and moderately polar compounds. researchgate.net |

| Pentafluorophenyl (PFP) | Offers alternative selectivity due to dipole-dipole, π-π, and ion-exchange interactions. researchgate.netcsic.es | Positional isomers, halogenated compounds, aromatic molecules. researchgate.netcsic.es |

| Embedded Polar Group (EPG) | Contains polar groups within the alkyl chain, enhancing retention of polar analytes and offering different selectivity. csic.es | Basic pharmaceuticals, polar compounds. researchgate.net |

This table summarizes common HPLC stationary phases and their general applications in separating various compounds, including those with fluorine moieties. basicmedicalkey.comresearchgate.netcsic.es

Elemental Analysis for Fluorine Content (e.g., Combustion Ion Chromatography)

To determine the total fluorine content in a sample of this compound, a bulk analysis technique is required. Combustion Ion Chromatography (CIC) is a robust and precise method for this purpose. enthalpy.com

Detailed Research Findings: CIC is an analytical method used for quantifying total organic fluorine (TOF) or adsorbable organic fluorine (AOF) in various samples, including water and biological matrices. enthalpy.comchemrxiv.org The process involves the complete combustion of the sample in a high-temperature furnace, which converts all fluorine-containing compounds into hydrogen fluoride (B91410) (HF). This gas is then trapped in an absorption solution and subsequently analyzed by ion chromatography to quantify the fluoride ion concentration. enthalpy.com

Advanced Methodologies for Trace Analysis

Detecting minute quantities of this compound, especially in environmental or biological samples, requires highly sensitive and selective analytical methods.

Detailed Research Findings: Gas Chromatography-Mass Spectrometry (GC-MS) is a gold standard for detecting volatile organic compounds (VOCs) at trace levels, with the capability to reach part-per-trillion (ppt) concentrations. frontiersin.orgnih.gov By operating the mass spectrometer in selected ion monitoring (SIM) mode, sensitivity and selectivity are significantly enhanced by focusing only on specific mass-to-charge ratio ions characteristic of the target analyte.

For online and real-time monitoring of VOCs, techniques like Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) are employed. frontiersin.orgnih.gov PTR-MS can detect VOCs at very low concentrations (pptv levels) without the need for sample preconcentration or chromatographic separation, making it suitable for applications like breath analysis. frontiersin.orgnih.gov Another powerful tool is Selected-Ion Flow-Tube Mass Spectrometry (SIFT-MS), which is also used for the quantitative monitoring of VOCs in real-time. nih.gov Furthermore, fluorescence-based sensing has emerged as a versatile method for developing sensitive, low-cost, and portable sensors for the on-site detection of VOCs. researchgate.netrsc.org

Table 3: Comparison of Advanced Trace Analysis Techniques

| Technique | Principle | Typical Sensitivity | Key Advantage |

|---|---|---|---|

| GC-MS | Chromatographic separation followed by mass-based identification. nih.gov | ppt (parts-per-trillion) nih.gov | High accuracy, selectivity, and established methodology. nih.gov |

| PTR-MS | Soft chemical ionization using H₃O⁺ ions, followed by mass analysis. frontiersin.org | pptv (parts-per-trillion by volume) frontiersin.org | Real-time, non-invasive, no sample preparation needed. frontiersin.org |

| SIFT-MS | Uses selected precursor ions for controlled chemical ionization. nih.gov | ppt (parts-per-trillion) nih.gov | Real-time quantitative monitoring of various VOCs. nih.gov |

| Fluorescence Sensing | Change in fluorescence intensity upon interaction with the analyte. researchgate.netrsc.org | High sensitivity, variable depending on the probe. researchgate.net | Potential for low-cost, portable, on-site detection. researchgate.netrsc.org |

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,3,3,3-tetrafluoropropene |

| Acetonitrile |

| Hydrogen fluoride |

| Methanol |

Role and Applications of 2,2,3,3,3 Pentafluoropropyl Acetate in Specialized Chemical Systems

Function in Electrochemical Cell Electrolytes

In the realm of electrochemical energy storage, particularly in lithium-ion batteries, the electrolyte is a critical component that dictates performance, safety, and longevity. Non-flammable, high-voltage electrolytes are crucial for the next generation of high-energy-density batteries. Fluorinated solvents are being extensively investigated as co-solvents or additives in conventional carbonate-based electrolytes to enhance their properties. 2,2,3,3,3-Pentafluoropropyl acetate (B1210297) is one such candidate, valued for its potential to improve electrochemical stability.

The solvation of lithium ions (Li⁺) within the electrolyte is a key factor influencing ionic conductivity and, consequently, battery performance. The composition and structure of the Li⁺ solvation shell, which consists of solvent molecules coordinating with the lithium ion, affect the ease of Li⁺ transport.

While direct and extensive studies on the solvation dynamics of 2,2,3,3,3-Pentafluoropropyl acetate are not widely published, research on similar fluorinated esters suggests that the presence of electron-withdrawing fluorine atoms reduces the electron density on the carbonyl oxygen. This can lead to a weaker coordination with Li⁺ compared to their non-fluorinated counterparts. This weaker solvation is hypothesized to facilitate the de-solvation process of Li⁺ at the electrode-electrolyte interface, which is a critical step for fast charging capabilities.

The Solid Electrolyte Interphase (SEI) is a passivation layer formed on the anode surface during the initial charging cycles of a lithium-ion battery. A stable and robust SEI is essential for preventing continuous electrolyte decomposition and ensuring the long-term cyclability of the battery.

Fluorinated electrolyte additives are known to play a significant role in the formation of a beneficial SEI layer. It is proposed that compounds like this compound can be preferentially reduced at the anode surface. This decomposition can lead to the formation of an SEI layer rich in lithium fluoride (B91410) (LiF). An LiF-rich SEI is generally considered to be more stable, less soluble in the electrolyte, and more effective at preventing the co-intercalation of solvent molecules into the graphite (B72142) anode, thereby enhancing the stability and lifespan of the battery.

One of the primary motivations for using fluorinated solvents is to widen the electrochemical stability window of the electrolyte, particularly its oxidative stability at high voltages. Standard carbonate electrolytes tend to decompose at potentials above 4.2 V versus Li/Li⁺, which limits the use of high-voltage cathode materials.

The strong electron-withdrawing nature of the fluorine atoms in this compound lowers the Highest Occupied Molecular Orbital (HOMO) energy level of the molecule. A lower HOMO level implies a higher resistance to oxidation, thus increasing the anodic stability of the electrolyte. This enhanced stability allows the battery to be charged to higher voltages without significant electrolyte degradation, which in turn can lead to a higher energy density.

While specific data for this compound is limited, research on analogous fluorinated esters has demonstrated their ability to improve the high-voltage performance of lithium-ion batteries. For example, electrolytes containing fluorinated esters have been shown to enable stable cycling of high-voltage cathodes.

Below is a table summarizing the potential effects of this compound as an electrolyte component, based on the properties of similar fluorinated compounds.

| Property | Potential Effect of this compound | Rationale |

| Ionic Conductivity | May decrease at high concentrations | Increased viscosity due to bulky fluoroalkyl group. |

| Li⁺ Solvation | Weaker solvation compared to non-fluorinated acetates | Reduced electron density on carbonyl oxygen due to fluorine's electron-withdrawing effect. |

| SEI Layer Composition | Potentially LiF-rich | Reductive decomposition of the fluorinated acetate at the anode surface. |

| Electrochemical Stability | Increased oxidative stability | Lowered HOMO energy level due to electron-withdrawing fluorine atoms. |

Utility as a Specialty Solvent or Co-solvent in Organic Synthesis

Beyond its potential in electrochemistry, this compound can also serve as a specialty solvent or co-solvent in organic synthesis, offering unique properties that can influence reaction outcomes.

The choice of solvent can profoundly impact the rate and selectivity of a chemical reaction. Solvents can influence the stability of reactants, transition states, and products, thereby altering the energy landscape of the reaction.

This compound can be classified as a polar aprotic solvent. libretexts.org Its polarity arises from the carbonyl group and the carbon-fluorine bonds, while the absence of acidic protons makes it aprotic. libretexts.org Fluorinated solvents often exhibit low miscibility with common organic solvents and water, which can be exploited in biphasic catalysis or for simplifying product purification.

The highly fluorinated portion of the molecule can create a "fluorous" phase. This property can be leveraged in "fluorous synthesis," where reactants or catalysts tagged with a fluorous ponytail can be selectively separated from the non-fluorous reaction medium. While specific studies employing this compound in this context are not widely documented, its structural characteristics suggest its potential utility in such applications.

Furthermore, the low nucleophilicity of the fluorinated ester can be advantageous in reactions involving highly reactive electrophiles, where solvent participation is undesirable.

The unique combination of properties of this compound allows for the design of specialized reaction media. For certain transformations, the use of a fluorinated solvent can lead to improved performance or enable reactions that are difficult to achieve in conventional solvents.

For example, the Johnson-Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement, has been studied in the context of molecules containing pentafluorosulfanyl (SF₅) groups, which are structurally related to the pentafluoroethyl group. rsc.org The success of such rearrangements can be highly dependent on the reaction conditions, including the solvent. The use of a non-coordinating, polar aprotic solvent like this compound could potentially influence the stereochemical outcome or reaction rate of such rearrangements by stabilizing polar intermediates or transition states without direct chemical interference.

The design of reaction media containing this compound could be particularly relevant for reactions involving fluorinated substrates, where the principle of "like dissolves like" can enhance solubility and reaction efficiency.

The table below outlines the key characteristics of this compound as a solvent and their potential implications in organic synthesis.

| Solvent Characteristic | Potential Implication in Organic Synthesis |

| Polar Aprotic Nature | Can stabilize charged intermediates and transition states without being a proton source. |

| Low Nucleophilicity | Suitable for reactions with highly reactive electrophiles where solvent interference is a concern. |

| Fluorinated Structure | Potential for use in fluorous synthesis and biphasic systems; good solubility for fluorinated compounds. |

Environmental Behavior and Degradation Pathways of Fluorinated Esters with Relevance to 2,2,3,3,3 Pentafluoropropyl Acetate

Environmental Fate and Transport Studies

The transport of such compounds in the environment is governed by their physical and chemical properties, including water solubility, vapor pressure, and partitioning coefficients. For instance, the distribution of other PFAS has been observed to be widespread, with transport occurring through atmospheric pathways, surface water runoff, and groundwater plumes. The acetate (B1210297) group in 2,2,3,3,3-pentafluoropropyl acetate may influence its partitioning behavior compared to fully fluorinated compounds, potentially increasing its mobility in certain environmental compartments.

Biodegradation Mechanisms and Pathways

Specific studies on the biodegradation of this compound are lacking. In general, the carbon-fluorine bond is exceptionally strong, making fluorinated compounds resistant to microbial degradation. It is hypothesized that the ester linkage in this compound could be a potential site for initial enzymatic attack by microorganisms.

Environmental Partitioning and Distribution in Environmental Media

The environmental partitioning of this compound between air, water, soil, and sediment is a critical aspect of its environmental behavior that remains uncharacterized. Its physical-chemical properties, such as the octanol-water partition coefficient (Kow) and Henry's Law constant, would be necessary to model its distribution.

Given its fluorinated chain, it may exhibit some hydrophobic and lipophobic properties, influencing its sorption to organic matter in soil and sediment. The polar acetate group would contribute to its water solubility. This dual nature can lead to complex partitioning behavior. Without empirical data, predictions of its distribution in various environmental media are speculative.

Computational Predictions of Environmental Persistence

In the absence of experimental data, computational models can provide estimates of a chemical's environmental persistence. These models, such as EPI Suite™ from the U.S. Environmental Protection Agency, use quantitative structure-activity relationships (QSARs) to predict properties like biodegradability, atmospheric oxidation rates, and bioaccumulation potential.

Q & A

Q. What are the recommended synthetic routes for fluorinated esters like 2,2,3,3,3-pentafluoropropyl derivatives, and how can reaction conditions be optimized?

Fluorinated esters, including acrylates and methacrylates, are typically synthesized via esterification of fluorinated alcohols with acyl chlorides or anhydrides under controlled conditions. For example:

- Acrylate/methacrylate synthesis : Reacting 2,2,3,3,3-pentafluoropropanol with methacrylic anhydride in the presence of a catalyst (e.g., sulfuric acid) at 50–60°C yields the methacrylate derivative with >98% purity .

- Solvent selection : Use aprotic solvents (e.g., THF) to minimize hydrolysis of reactive intermediates.

- Purification : Distillation under reduced pressure (e.g., 50°C/100 mmHg for acrylates) ensures high yield and purity .

Q. What analytical techniques are most effective for characterizing fluorinated esters?

Q. How do fluorine atoms influence the stability and storage requirements of these compounds?

The electron-withdrawing nature of fluorine enhances chemical stability but increases hydrophobicity, necessitating:

- Storage : Inert atmosphere (N/Ar) and dark conditions to prevent radical degradation .

- Temperature : 2–8°C for hypoxia markers like EF5 to prevent nitroimidazole group decomposition .

- Solubility : Low aqueous solubility requires dissolution in DMSO (10 mg/mL) for biological assays .

Advanced Research Questions

Q. How can 2,2,3,3,3-pentafluoropropyl acrylates be utilized in RAFT polymerization for fluorinated copolymers?

- Monomer selection : Copolymerize n-butyl acrylate (nBuA) with 2,2,3,3,3-pentafluoropropyl acrylate (PFPA) using a chain-transfer agent (e.g., cyanomethyl dodecyl trithiocarbonate) .

- Conditions : 60–70°C in toluene, achieving >90% conversion. Fluorinated segments enhance hydrophobicity and oxygen permeability, useful in gas-selective membranes .

- Characterization : Gel permeation chromatography (GPD) for molecular weight distribution (Đ < 1.2) .

Q. What methodologies enable the use of pentafluoropropyl derivatives like EF5 as hypoxia markers in tumor imaging?

- Mechanism : EF5’s nitroimidazole group undergoes reduction in hypoxic cells, forming covalent adducts with cellular thiols. Immunohistochemical staining with EF5-specific antibodies localizes hypoxia .

- Synthesis : Radiolabel with via nucleophilic substitution of a pentafluoropropyl precursor, achieving specific activity >50 GBq/μmol .

- In vivo validation : Pharmacokinetic studies in murine models show tumor-to-blood uptake ratios >3:1 within 4 hours .

Q. How can enzymatic catalysis introduce pentafluoropropyl groups into organic molecules?

- Biocatalysis : Engineered cytochrome P450 enzymes (e.g., P411-PFA) catalyze α-C–H insertion of 2,2,3,3,3-pentafluoropropyldiazomethane into amines, achieving >90% enantiomeric excess .

- Substrate scope : Effective for cyclic and acyclic amines, enabling synthesis of fluorinated pharmaceuticals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.